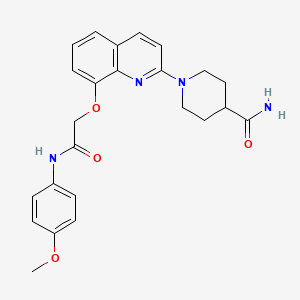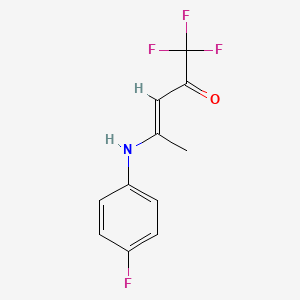![molecular formula C16H16BrN3O2 B2825770 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide CAS No. 270262-88-9](/img/structure/B2825770.png)
2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide” is an organic compound with the linear formula C17H18BrN3O3 . It has a molecular weight of 392.255 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H18BrN3O3 . This indicates that the molecule is composed of 17 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Nonlinear Optical Properties
Research has been conducted on similar hydrazones, including a study by Naseema et al. (2010), which investigated their third-order nonlinear optical properties. These compounds exhibited two-photon absorption and promising optical power limiting behavior, suggesting potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
Antihypertensive Activity
A study by Abdel-Wahab et al. (2008) synthesized and evaluated Schiff bases and imides as antihypertensive α-blocking agents. The pharmacological screening indicated good antihypertensive activity, suggesting potential therapeutic applications for similar compounds (Abdel-Wahab et al., 2008).
Anticancer Evaluation
Salahuddin et al. (2014) conducted a study involving the synthesis and anticancer evaluation of compounds structurally related to 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide. This research highlights the potential of similar compounds in developing treatments for cancer (Salahuddin et al., 2014).
Biological Activity Studies
Research by Bhat et al. (2011) explored the synthesis and characterization of oxadiazole analogs. Some compounds in this category demonstrated significant antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in developing new pharmaceuticals (Bhat et al., 2011).
Antimicrobial Activities
A study by Wardkhan et al. (2008) investigated the synthesis of thiazoles and their derivatives, assessing their antimicrobial activities. This research suggests the potential of similar compounds in combating microbial infections (Wardkhan et al., 2008).
Synthesis and Characterization
El‐Boraey and Aly (2013) synthesized and characterized metal complexes of compounds structurally related to this compound, suggesting potential applications in material science and chemistry (El‐Boraey & Aly, 2013).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) investigated compounds derived from this compound for their lipase and α-glucosidase inhibition. This study highlights the potential of these compounds in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Orientations Futures
The future directions for the use and study of “2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide” are not specified in the sources I found. Given that this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it’s likely that it will continue to be used in various research contexts.
Propriétés
IUPAC Name |
2-anilino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-15-8-7-13(17)9-12(15)10-19-20-16(21)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKJKCUBROPWPS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2825688.png)
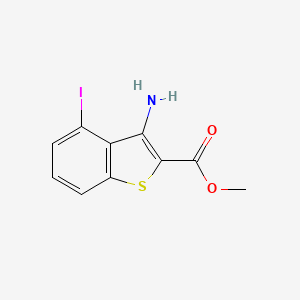
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2825691.png)
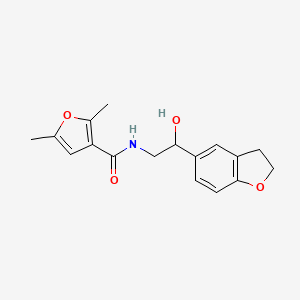
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide](/img/structure/B2825698.png)
![1-(2-chloropyridine-4-carbonyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2825699.png)
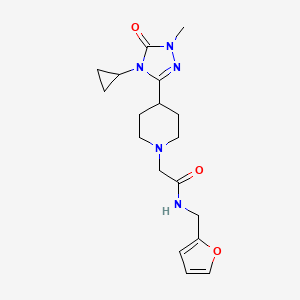
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
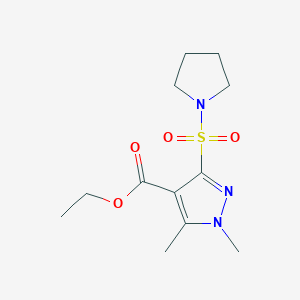
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)
